Cupric acetate

Vue d'ensemble

Description

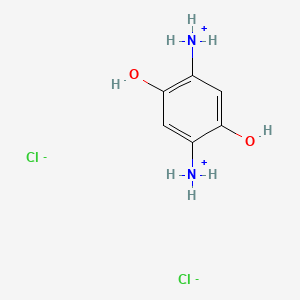

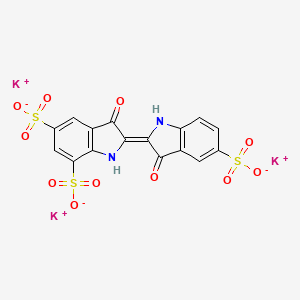

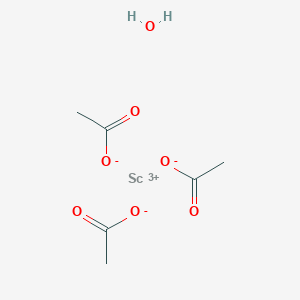

Cupric acetate, also known as Copper (II) Acetate, is a chemical compound with the formula Cu(OAc)2 where AcO− is acetate (CH3CO−2). It is identified by its bright blue or green crystalline appearance . It is used as a catalyst in various processes in the field of greener chemistry . It is particularly useful in cross-coupling reactions, where it can promote the formation of carbon-carbon or carbon-heteroatom bonds .

Synthesis Analysis

Cupric acetate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air . The copper metal reacts with the acetic acid to form copper (I) acetate initially, which is then oxidized by oxygen in the air to form copper (II) acetate . Another method involves reacting copper (II) sulfate (CuSO4) with calcium acetate (Ca(CH3COO)2), yielding cupric acetate and calcium sulfate (CaSO4) .Molecular Structure Analysis

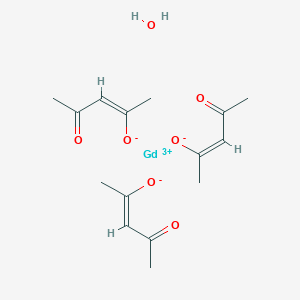

The molecular formula of Cupric Acetate is C4H6CuO4 . The average mass is 181.634 Da and the monoisotopic mass is 180.956207 Da .Chemical Reactions Analysis

Cupric acetate can be used to couple terminal alkynes to give a 1,3-diyne, a process known as the Eglinton reaction . Heating a mixture of anhydrous copper (II) acetate and copper metal yields copper (I) acetate . The thermal decomposition of Cupric Acetate under 500°C in air includes three main steps .Physical And Chemical Properties Analysis

Cupric Acetate is a dark green crystalline solid . It is soluble in water and slightly soluble in methanol, diethylether, and acetone . The unique physicochemical properties of the nanoscale cupric oxide have been harnessed for its diverse potential applications, such as optoelectronic devices, sensors, catalysis, lithium-ion batteries, high critical temperature superconductors, super-capacitors, magnetic storage media, solar energy conversion, smart windows, optical limiters, thin film transistors, field emission emitters, and biomedicine .Applications De Recherche Scientifique

Synthesis of CuO Nanoparticles

Cupric acetate is used as a precursor in the synthesis of CuO nanoparticles . The reaction batch volume can be scaled up to 5000 mL at a yield of 42 g per batch, without loss of morphological and crystallographic features . This is essential for reliable scale-up leading to mass production of nanoparticles .

Preparation of Nanofluids

Cupric acetate is used in the preparation of nanofluids . Nanofluids are fluids containing nanometer-sized particles, called nanoparticles. These fluids are engineered to achieve superior thermal properties compared to conventional heat transfer fluids .

Sensing Applications

Cupric acetate finds its application in sensing . The unique physicochemical properties of the nanoscale cupric oxide have been harnessed for its diverse potential applications, such as sensors .

Catalysis

Cupric acetate is used in catalysis . It is used in the synthesis of various organic compounds. It is also used as a catalyst in the production of certain polymers .

Energy Storage

Cupric acetate is used in the manufacture of lithium-ion batteries . The unique properties of cupric oxide nanoparticles make them suitable for use in high-performance lithium-ion batteries .

Solar Energy Conversion

Cupric acetate is used in solar energy conversion . It is used in the manufacture of solar cells, which convert sunlight into electricity .

Optoelectronic Devices

Cupric acetate is used in the manufacture of optoelectronic devices . These devices interact with light, either by emitting, detecting, or manipulating it .

Biomedicine

Cupric acetate finds its application in biomedicine . It is used in the manufacture of biomedical devices and in various therapeutic applications .

Mécanisme D'action

Target of Action

Cupric acetate, also known as copper (II) acetate, is a chemical compound with the formula Cu(OAc)2 . It primarily targets copper-dependent enzymes in various organisms, disrupting their normal function . In addition, it has been used as a fungicide , indicating that it targets certain metabolic pathways in fungi .

Mode of Action

Cupric acetate interacts with its targets by donating copper ions (Cu2+) . These ions can bind to certain enzymes and other proteins, altering their structure and function . The reaction proceeds via the intermediacy of copper (I) acetylides, which are then oxidized by the copper (II) acetate, releasing the acetylide radical .

Biochemical Pathways

Cupric acetate affects several biochemical pathways. For instance, it plays a role in the citric acid cycle , a key component of the metabolic pathway by which all aerobic organisms generate energy . Through catabolism of sugars, fats, and proteins, a two-carbon organic product acetate in the form of acetyl-CoA is produced .

Pharmacokinetics

The pharmacokinetics of cupric acetate involve its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water, which facilitates its absorption and distribution . .

Result of Action

The action of cupric acetate results in several molecular and cellular effects. For instance, it can cause DNA damage through the generation of reactive oxygen species . It also exhibits antimicrobial, anticancer, and antioxidant properties .

Action Environment

The action of cupric acetate is influenced by various environmental factors. Its solubility in water and alcohol affects its bioavailability and efficacy . Moreover, its stability and action can be affected by pH, temperature, and the presence of other ions .

Safety and Hazards

Propriétés

IUPAC Name |

copper;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQARKPSCNTWTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

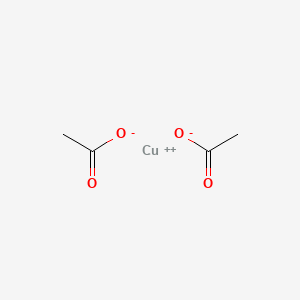

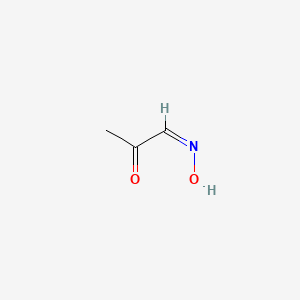

CC(=O)[O-].CC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(CH3COO)2, C4H6CuO4 | |

| Record name | copper(II) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059720 | |

| Record name | Cupric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.9 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

The effects of cadmium and copper on the sodium ion (Na(+)) glucose cotransport in the kidney cortical cells of 4 week old male C57B16-rats were studied. Different concentrations of cadmium chloride, zinc chloride, or cupric acetate were added to the culture media. The Na(+)-glucose cotransport was estimated from the uptake of radiolabeled alpha-methylglucoside using scintillation counting techniques. Metallothionein was measured by Sephadex-G-75 column chromatography and subsequent high performance liquid chromatography. For Cd(2+) and Cu(2+), an increase in concentration resulted in an increase in the extent of inhibition of the Na(+)-glucose cotransport with approximately 3 hour lag times for the induction of inhibition. Increases in metal ion concentration also resulted in slower increases of metallothionein protein, with the rapid induction of metallothionein messenger RNA after incubation with the ions. Pretreatment of the cells with zinc(2+) reduced the effects of Cd(2+) and Cu(2+) on the cotransport by delaying the onset and reducing the extent of the inhibition., Ascorbic acid incubation reduced the occurrence of copper acetate induced increases in methemoglobin, while not effecting changes in glutathione in rats. | |

| Record name | COPPER(II) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cupric acetate | |

Color/Form |

Blue-green hydroscopic powder | |

CAS RN |

142-71-2, 52503-64-7 | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupric acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M11XPH03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

239 °F (USCG, 1999) | |

| Record name | CUPRIC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8445 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)